N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide
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Overview
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is known for its bioactive properties. The incorporation of this moiety into the phenylbutyramide structure enhances its potential for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring.
Attachment of Phenyl Group: The phenyl group is introduced through a cross-coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.
Formation of Butyramide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and interfering with its activity. This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of the enzyme . The compound’s ability to modulate signaling pathways makes it a valuable tool in studying cellular processes and developing targeted therapies.
Comparison with Similar Compounds
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide can be compared with other thiazolo[5,4-b]pyridine derivatives:
Thiazolo[5,4-b]pyridine: Similar core structure but lacks the phenylbutyramide moiety, resulting in different biological activities.
Thiazolo[4,5-b]pyridine: A regioisomer with distinct chemical properties and reactivity.
Thiazolo[5,4-d]pyrimidine: Another heterocyclic system with a different arrangement of nitrogen atoms, leading to unique pharmacological profiles.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-4-14(20)18-12-8-6-11(7-9-12)15-19-13-5-3-10-17-16(13)21-15/h3,5-10H,2,4H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTRLASEQGNQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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